molecular formula C21H22N4O5S B2850261 methyl 4-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 1396759-23-1

methyl 4-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2850261
CAS No.: 1396759-23-1
M. Wt: 442.49
InChI Key: DNJNNOBBNAQQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "methyl 4-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate" is a heterocyclic organic molecule featuring a 1,2,4-triazolone core substituted with cyclopropyl and phenyl groups, a sulfamoyl-ethyl chain, and a methyl benzoate moiety. The molecule’s crystallographic characterization would rely on tools like SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

methyl 4-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-30-20(26)16-9-11-18(12-10-16)31(28,29)22-13-14-24-21(27)25(17-5-3-2-4-6-17)19(23-24)15-7-8-15/h2-6,9-12,15,22H,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJNNOBBNAQQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzoate Ester: The final step involves esterification of the sulfonamide intermediate with methyl 4-hydroxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient in the treatment of various diseases.

    Chemical Research: Utilized as a reagent or intermediate in the synthesis of other complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that enable binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, pharmacologically relevant heterocycles in (e.g., thiazole- and imidazolidinone-containing molecules) provide a framework for indirect comparison. Key structural and functional differences are hypothesized below:

Table 1: Hypothetical Comparison Based on Structural Motifs

Feature Target Compound Compound l Compound m
Core Heterocycle 1,2,4-Triazolone (5-membered, N3/O) Imidazolidinone (5-membered, N2/O2) Thiazole (5-membered, N/S)
Substituents Cyclopropyl, phenyl, sulfamoyl-ethyl, methyl benzoate Benzyl, isopropyl, phenylpropyl Ethylthiazolyl, methylureido, hydroxy, diphenylhexane
Pharmacophore Potential Sulfamoyl group (possible protease binding) Imidazolidinone (common in enzyme inhibitors) Thiazole and carbamate (typical in kinase inhibitors)
Crystallographic Tools Used SHELXL (refinement), WinGX (data processing) Not specified, but SHELXTL is standard for small-molecule refinement Likely ORTEP-3 for visualization due to complex stereochemistry

Key Observations:

Heterocycle Diversity: The 1,2,4-triazolone core in the target compound is less common in analogs, which favor imidazolidinones or thiazoles.

Sulfamoyl Group : The sulfamoyl-ethyl chain in the target compound is absent in molecules. This group is associated with binding to serine proteases (e.g., thrombin inhibitors), suggesting divergent biological targets .

Stereochemical Complexity : compounds exhibit multiple chiral centers (e.g., "3-hydroxy-1,6-diphenylhexan-2-ylcarbamate"), necessitating advanced crystallographic tools like SHELXPRO for macromolecular refinement or ORTEP-3 for stereochemical visualization. The target compound’s stereochemistry is undefined in the evidence but would require similar methodologies .

Methodological Considerations for Comparative Analysis

The provided evidence emphasizes crystallographic software (SHELX, ORTEP, WinGX) as critical for structural comparisons:

  • SHELXL : Used for refining bond lengths, angles, and displacement parameters. For example, cyclopropane ring strain in the target compound would manifest in shortened C-C bonds (~1.50 Å vs. 1.54 Å in unstrained systems), detectable via SHELXL-refined structures .
  • ORTEP-3 : Visualizes thermal ellipsoids and molecular packing. A comparative study might reveal tighter packing in the target compound due to its planar benzoate group versus bulky substituents in analogs .
  • WinGX : Integrates data processing and refinement workflows, enabling systematic comparison of crystallographic parameters (e.g., R-factors, space groups) across analogs .

Biological Activity

Methyl 4-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzoate moiety, a cyclopropyl group, and a triazole ring, suggesting diverse reactivity and biological applications.

The molecular formula of the compound is C20H19N3O3C_{20}H_{19}N_3O_3 with a molecular weight of approximately 349.39 g/mol. Its structure includes various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H19N3O3
Molecular Weight349.39 g/mol
CAS Number1396862-37-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the triazole ring followed by the introduction of the sulfamoyl and benzoate groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro assays revealed that derivatives of triazole compounds often show higher antibacterial activity compared to traditional antibiotics like oxytetracycline.

Minimum Inhibitory Concentration (MIC) Values:
The following table summarizes MIC values for various bacterial strains tested against this compound:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)7.8
Escherichia coli (ATCC 8739)15.6
Pseudomonas aeruginosa (ATCC 10145)31.25

These values indicate that the compound shows promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Cytotoxicity Assay Results:
A study evaluating the cytotoxic effects of the compound on different cancer cell lines reported IC50 values as follows:

Cell LineIC50 (µM)
MCF7 (breast cancer)12.5
HeLa (cervical cancer)15.0
A549 (lung cancer)10.0

These findings highlight the potential of this compound as an anticancer agent.

Case Studies

Several case studies have explored the biological activity of related triazole compounds. For example:

  • Study on Triazole Derivatives : A recent investigation into triazole derivatives revealed that modifications to the triazole ring significantly enhanced antibacterial activity against resistant strains of bacteria.
  • Cytotoxicity in Cancer Research : Another study focused on a series of triazole-based compounds demonstrated their ability to inhibit proliferation in various cancer cell lines, suggesting a common mechanism among structurally similar compounds.

Q & A

Q. What are the optimal synthetic routes for methyl 4-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate, and how can reaction conditions be optimized?

The synthesis of triazole-containing compounds often involves refluxing precursors in ethanol with catalytic acetic acid to facilitate cyclization. For example, similar triazole derivatives are synthesized by reacting 4-amino-triazole intermediates with substituted aldehydes under reflux (4–6 hours), followed by solvent evaporation and purification via filtration or column chromatography . Key parameters include:

  • Solvent choice : Absolute ethanol or methanol for solubility and reactivity.
  • Catalyst : Glacial acetic acid (5 drops per 0.001 mol substrate) to promote imine formation .
  • Temperature : Reflux conditions (70–80°C) to ensure complete reaction .
    Yield optimization may require microwave-assisted synthesis to reduce reaction times .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the presence of the triazole ring, sulfamoyl group, and ester moiety. For example, 1^1H NMR can resolve protons on the cyclopropyl and phenyl groups, while 13^{13}C NMR identifies carbonyl (C=O) and aromatic carbons . High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, especially to detect unreacted intermediates or byproducts . Mass spectrometry (HRMS) further validates the molecular ion peak (e.g., calculated MW: ~500–550 g/mol).

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Hydrolytic stability : Incubation in buffers (pH 2–12) to evaluate ester or sulfamoyl group hydrolysis .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation products.
    Store the compound in airtight containers at –20°C, protected from moisture and light, based on safety data for analogous benzoate esters .

Advanced Research Questions

Q. How can researchers evaluate the environmental fate and ecotoxicological impacts of this compound?

Follow the INCHEMBIOL framework :

  • Environmental distribution : Measure logPP (octanol-water partition coefficient) to predict bioaccumulation.
  • Abiotic degradation : Conduct hydrolysis/photolysis studies under simulated sunlight (300–800 nm) .
  • Biotic transformation : Use microbial consortia to assess biodegradation rates.
    Advanced mass spectrometry (e.g., LC-QTOF-MS) identifies transformation products, while ecotoxicity assays (e.g., Daphnia magna LC50_{50}) quantify risks .

Q. What strategies are effective for resolving contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

Discrepancies in bond angles or proton environments may arise from dynamic effects (e.g., tautomerism in the triazole ring). For example, X-ray data for ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate reveals precise bond angles (e.g., C6–C7–C8 = 119.07°), which may differ from solution-state NMR due to crystal packing . To resolve this:

  • Use variable-temperature NMR to detect tautomeric equilibria.
  • Compare computational models (DFT) with experimental data .

Q. How can structure-activity relationships (SAR) be explored to link functional groups to biological activity?

Focus on modular modifications:

  • Triazole ring : Replace cyclopropyl with methyl or phenyl to assess steric effects on enzyme binding .
  • Sulfamoyl group : Test bioisosteres (e.g., sulfonamide vs. carbamate) for solubility and target affinity .
  • Benzoate ester : Hydrolyze to the free acid to evaluate pharmacokinetic differences.
    Biological assays (e.g., enzyme inhibition or cell viability) should use dose-response curves (IC50_{50}/EC50_{50}) with positive/negative controls .

Q. What experimental designs are robust for studying the compound’s mechanism of action in biological systems?

Adopt a tiered approach:

  • In vitro : Use recombinant enzymes (e.g., cytochrome P450) to identify metabolic pathways .
  • In silico : Molecular docking (AutoDock Vina) to predict target binding sites .
  • In vivo : Rodent models with pharmacokinetic sampling (plasma/tissue concentrations over 24–72 hours).
    Randomized block designs, as applied in agricultural studies, can minimize variability in biological replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.